3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide
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Overview
Description
3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexyl group, a phenyl group with a 2-methylpropanamido substituent, and a propanamide moiety, making it a molecule of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: Cyclohexyl bromide is reacted with a suitable nucleophile to form the cyclohexyl group.
Introduction of the phenyl group: The phenyl group with a 2-methylpropanamido substituent is introduced through a Friedel-Crafts acylation reaction.
Coupling of the formamido group: The formamido group is coupled to the phenyl group using a formylating agent.
Formation of the propanamide moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amido and formamido groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or formamides.
Scientific Research Applications
3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)butanamide: Similar structure with a butanamide moiety instead of propanamide.
3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)pentanamide: Similar structure with a pentanamide moiety instead of propanamide.
Uniqueness
3-cyclohexyl-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-cyclohexylpropanoylamino)ethyl]-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-16(2)21(27)25-19-11-9-18(10-12-19)22(28)24-15-14-23-20(26)13-8-17-6-4-3-5-7-17/h9-12,16-17H,3-8,13-15H2,1-2H3,(H,23,26)(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLRZHYUAYSKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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